2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione
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Overview
Description
2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Benzoyl chloride, 4-fluoro-: Shares the benzoyl chloride moiety but lacks the piperidine and isoindole groups.
Saflufenacil: Contains a benzoyl group and is used as a herbicide.
Uniqueness
2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C21H17ClF2N2O3 |
---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
2-[[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H17ClF2N2O3/c22-16-11-13(5-6-17(16)23)18(27)25-9-7-21(24,8-10-25)12-26-19(28)14-3-1-2-4-15(14)20(26)29/h1-6,11H,7-10,12H2 |
InChI Key |
WCWGXUCUXGPQTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CN2C(=O)C3=CC=CC=C3C2=O)F)C(=O)C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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